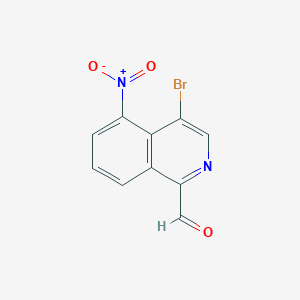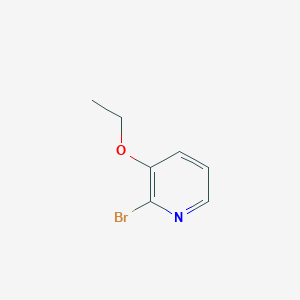
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is a chemical compound with the molecular formula C10H5BrN2O3 and a molecular weight of 281.06 g/mol . It is a yellow crystalline substance commonly used in scientific research as a fluorescent compound, acting as a probe to measure intracellular changes in pH and redox potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde typically involves the nitration of isoquinoline derivatives followed by bromination and formylation. One common method includes the reaction of 5-nitroisoquinoline with bromine in the presence of a suitable solvent to yield 4-Bromo-5-nitroisoquinoline. This intermediate is then subjected to formylation using Vilsmeier-Haack reaction conditions to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: 4-Substituted-5-nitro-isoquinoline-1-carbaldehyde derivatives.
Reduction: 4-Bromo-5-amino-isoquinoline-1-carbaldehyde.
Oxidation: 4-Bromo-5-nitro-isoquinoline-1-carboxylic acid.
Applications De Recherche Scientifique
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a fluorescent probe to measure intracellular changes in pH and redox potential.
Industry: Used in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-nitro-isoquinoline-1-carbaldehyde involves its ability to act as a fluorescent probe. It interacts with intracellular components, leading to changes in its fluorescence properties, which can be measured to monitor pH and redox potential changes. The molecular targets and pathways involved are primarily related to its interaction with cellular components that affect these parameters.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-5-nitro-isoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Nitroisoquinoline-1-carbaldehyde: Lacks the bromine atom, affecting its substitution reactions.
4-Bromoisoquinoline-1-carbaldehyde: Lacks the nitro group, affecting its reduction and oxidation reactions.
Uniqueness
4-Bromo-5-nitro-isoquinoline-1-carbaldehyde is unique due to the presence of both bromine and nitro groups along with an aldehyde group, making it versatile in various chemical reactions and useful in multiple scientific applications .
Propriétés
IUPAC Name |
4-bromo-5-nitroisoquinoline-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O3/c11-7-4-12-8(5-14)6-2-1-3-9(10(6)7)13(15)16/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKDPNLVFWNCAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445839 |
Source


|
| Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171880-56-1 |
Source


|
| Record name | 4-bromo-5-nitro-isoquinoline-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80445839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)





![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)


